REACTION_CXSMILES
|
Cl[C:2]1[C:7]2[N:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[NH:10][C:6]=2[CH:5]=[CH:4][N:3]=1.O.[NH2:18][NH2:19]>COCCO>[NH:18]([C:2]1[C:7]2[N:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[NH:10][C:6]=2[CH:5]=[CH:4][N:3]=1)[NH2:19] |f:1.2|
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=C1N=C(N2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 days
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
The cooled solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC=CC2=C1N=C(N2)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |